

# Comparative Performance of SV-BR-1-GM (Bria-IMT®)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *BR-1*

Cat. No.: *B1192330*

[Get Quote](#)

The Bria-IMT® regimen, which includes the SV-**BR-1**-GM cell line, has been evaluated in heavily pretreated patients with metastatic breast cancer. Clinical trial data, primarily from Phase I/II studies, suggests a potential survival benefit compared to historical data for standard-of-care therapies.

## Overall Survival (OS) in Metastatic Breast Cancer

| Treatment Regimen                              | Patient Population                                                             | Median Overall Survival (mOS)            | 1-Year Survival Rate | Citation |
|------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------|----------------------|----------|
| Bria-IMT® + Checkpoint Inhibitor               | Heavily pretreated metastatic breast cancer (Phase 3 formulation cohort, n=25) | Not yet reached (as of July 2025)        | 52%                  | [1][2]   |
| Bria-IMT® + Retifanlimab                       | Heavily pretreated HR+ metastatic breast cancer (n=25)                         | 17.3 months                              | Not reported         | [3]      |
| Bria-IMT® + Pembrolizumab                      | TNBC subgroup                                                                  | 11.4 months                              | Not reported         | [2]      |
| Sacituzumab Govitecan (Historical Control)     | Heavily pretreated HR+/HER2- metastatic breast cancer (TROPiCS-02 trial)       | 14.4 months                              | Not reported         | [2][3]   |
| Sacituzumab Govitecan (Historical Control)     | TNBC                                                                           | 11.8 months                              | Not reported         | [2]      |
| Single-Agent Chemotherapy (Historical Control) | HR+ and TNBC                                                                   | 11.3 months and 6.9 months, respectively | Not reported         | [2]      |

## Progression-Free Survival (PFS) and Clinical Benefit Rate (CBR)

| Treatment Regimen                            | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) | Citation            |
|----------------------------------------------|----------------------------------------|-----------------------------|---------------------|
| Bria-IMT® (Phase 3 formulation)              | 3.6 months                             | 61%                         | <a href="#">[4]</a> |
| Bria-IMT® (patients with a drop in CAMLs)    | 4.1 months                             | Not reported                | <a href="#">[5]</a> |
| Bria-IMT® (patients without a drop in CAMLs) | 1.8 months                             | Not reported                | <a href="#">[5]</a> |

## Mechanism of Action of SV-BR-1-GM

SV-**BR-1-GM** is a whole-cell breast cancer vaccine derived from a human breast cancer cell line. It is genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a potent immune stimulant.[\[6\]](#)[\[7\]](#) The proposed mechanism of action involves several key steps to induce a robust anti-tumor immune response. The SV-**BR-1-GM** cells act as antigen-presenting cells (APCs), directly activating CD4+ T lymphocytes.[\[8\]](#)[\[9\]](#) The regimen is designed to enhance dendritic cell activation and promote both adaptive (T-cell mediated) and innate immune responses.[\[4\]](#)

[Click to download full resolution via product page](#)

Proposed mechanism of action for the Bria-IMT® regimen.

## Experimental Protocols

The Bria-IMT® regimen is administered in 3-week cycles and involves a multi-step process designed to maximize the anti-tumor immune response.

### Bria-IMT® Regimen Protocol

The protocol for the Bria-IMT® regimen as described in clinical trials is as follows:[1][4][10]

- Day -3 to -2: Pre-conditioning
  - Administration of low-dose cyclophosphamide (300 mg/m<sup>2</sup>) intravenously. This step is intended to reduce the number of regulatory T-cells, which can suppress the immune response.
- Day 0: SV-**BR-1**-GM Inoculation
  - Intradermal injection of 20 million irradiated SV-**BR-1**-GM cells. The total dose is typically divided among four injection sites.
- Day 2 or 3: Immune Stimulation
  - Intradermal injection of pegylated interferon-alpha (0.1 mcg) at each of the SV-**BR-1**-GM inoculation sites to further enhance the local immune response.
- Checkpoint Inhibitor Administration (Combination Therapy)
  - In combination therapy arms, a checkpoint inhibitor (e.g., retifanlimab or pembrolizumab) is infused. The timing of the infusion can vary but is generally administered between Day -3 and Day 3 of each cycle.
- Treatment Cycles
  - Treatment cycles are repeated every 3 weeks.

### Monitoring and Evaluation

Patients are monitored for safety and efficacy throughout the treatment. Imaging assessments are typically performed every 6 weeks for the first two cycles, and every 8 weeks thereafter.[1]

[11]

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cancernetwork.com](http://cancernetwork.com) [cancernetwork.com]
- 2. [onclive.com](http://onclive.com) [onclive.com]
- 3. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 4. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 5. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 8. Frontiers | SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes [frontiersin.org]

- 9. SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. briacell.com [briacell.com]
- To cite this document: BenchChem. [Comparative Performance of SV-BR-1-GM (Bria-IMT®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192330#independent-validation-of-br-1-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)